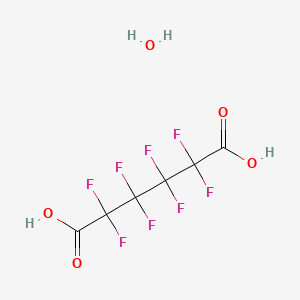

Perfluoroadipic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Perfluoroadipic acid hydrate is a chemical compound with the molecular formula C6H4F8O5 . It is a fine powder and is used for research and development purposes .

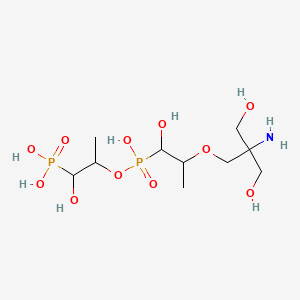

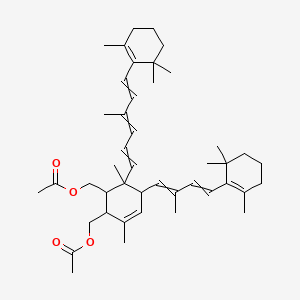

Molecular Structure Analysis

The molecular structure of Perfluoroadipic acid hydrate consists of 6 carbon atoms, 4 hydrogen atoms, 8 fluorine atoms, and 5 oxygen atoms . The average mass is 308.080 Da and the monoisotopic mass is 307.993103 Da .

Chemical Reactions Analysis

Perfluoroadipic acid hydrate may participate in acid-catalyzed hydration, a variant of the electrophilic addition of H-X across a double bond . The reaction involves the nucleophilic addition of water to a carbonyl to form a hydrate .

Physical And Chemical Properties Analysis

Perfluoroadipic acid hydrate is a fine powder . It has a melting point of 82-85℃ . The molecular weight is 308.08 .

Applications De Recherche Scientifique

PFSA ionomers, including derivatives of perfluoroadipic acid hydrate, are extensively used as solid electrolytes in electrochemical technologies due to their excellent ionic conductivity and mechanical stability. Their morphology and swelling, especially in thin films, play a significant role in these applications (Kusoglu, Dursch, & Weber, 2016).

The structure-transport relationship of PFSA membranes varies with different cationic forms, impacting water uptake, conductivity, and mechanical properties. This relationship is crucial in understanding their performance in fuel cells and redox flow batteries (Shi, Weber, & Kusoglu, 2016).

Perfluorosulfonic acid membranes developed by Dow Chemical for use in proton-exchange membrane fuel cells demonstrate significant performance characteristics for such applications (Eisman, 1990).

Photo-reductive defluorination techniques have been developed to decompose perfluorooctanoic acid (PFOA) in water, which is related to perfluoroadipic acid hydrate. This method offers effective treatment for PFOA pollution (Qu, Zhang, Li, Chen, & Zhou, 2010).

The mechanical behavior of hydrated perfluorosulfonic acid membranes, often used in proton-exchange membrane fuel cells, is a crucial aspect of their stability and lifespan. Understanding their swelling and mechanical behavior helps in improving their application in fuel cells (Feng, Li, Qu, Zhang, & He, 2019).

Hydrated electrons' role in the degradation of PFASs, to which perfluoroadipic acid hydrate is related, offers insights into efficient remediation strategies for these persistent environmental contaminants (Biswas, Sharma S R K C Yamijala, & Wong, 2022).

Mécanisme D'action

While the specific mechanism of action for Perfluoroadipic acid hydrate is not available, it is known that the hydration ability of a base seems to follow in the order of gas-phase base strength . The hydration ability of acid–base pairs, and thus clusters, is related to the number of hydrogen binding sites .

Safety and Hazards

Orientations Futures

Perfluoroadipic acid hydrate falls under the category of Per- and polyfluoroalkyl substances (PFAS), which have been a challenging subject of technical and scientific disciplines for the last decades . Future research directions include understanding the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O4.H2O/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18;/h(H,15,16)(H,17,18);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKYYOSVJRAVGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721391 |

Source

|

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroadipic acid hydrate | |

CAS RN |

123334-02-1 |

Source

|

| Record name | Octafluorohexanedioic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)

![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)